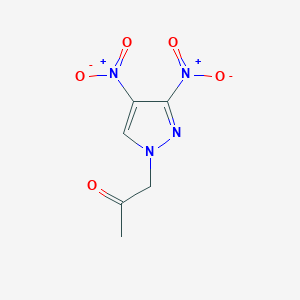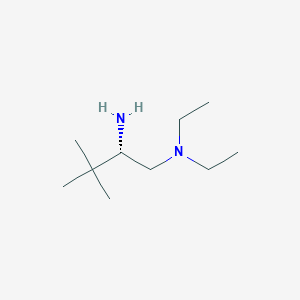
4,7,10,13,16,19-Hexaoxaheneicosanoic acid, 21-amino-, methyl ester
Overview
Description
4,7,10,13,16,19-Hexaoxaheneicosanoic acid, 21-amino-, methyl ester, also known as HENECA, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. HENECA is a cyclic AMP (cAMP) analog that has been shown to activate cAMP-dependent protein kinase (PKA) and stimulate intracellular cAMP production.
Mechanism of Action
4,7,10,13,16,19-Hexaoxaheneicosanoic acid, 21-amino-, methyl ester activates PKA by binding to the regulatory subunit of PKA, causing the release of the catalytic subunit. The catalytic subunit then phosphorylates various target proteins, leading to the regulation of cellular processes. This compound also stimulates intracellular cAMP production by activating adenylate cyclase, which converts ATP to cAMP.
Biochemical and Physiological Effects:
This compound has been shown to regulate various cellular processes, including cell proliferation, differentiation, and apoptosis. It has also been shown to regulate various physiological processes, including cardiovascular function, insulin secretion, and neuronal function. This compound has been shown to have a positive inotropic effect on cardiac function and can increase insulin secretion in pancreatic beta cells. It has also been shown to have neuroprotective effects and can protect against neuronal damage.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4,7,10,13,16,19-Hexaoxaheneicosanoic acid, 21-amino-, methyl ester in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. It is also a potent activator of PKA and can stimulate intracellular cAMP production. However, one of the limitations of using this compound is that it is a relatively new compound, and its long-term effects on cellular and physiological processes are not fully understood.
Future Directions
There are several future directions for the use of 4,7,10,13,16,19-Hexaoxaheneicosanoic acid, 21-amino-, methyl ester in scientific research. One potential direction is the use of this compound in the development of new drugs for the treatment of various diseases. This compound has been shown to have neuroprotective effects and could be used in the development of drugs for the treatment of neurodegenerative diseases. Another potential direction is the use of this compound in the study of cAMP signaling in various cellular and physiological processes. This compound could be used to investigate the role of cAMP signaling in the regulation of various cellular and physiological processes, including cell proliferation, differentiation, and apoptosis.
Scientific Research Applications
4,7,10,13,16,19-Hexaoxaheneicosanoic acid, 21-amino-, methyl ester has been extensively studied for its potential use in various scientific research applications. It has been shown to activate PKA and stimulate cAMP production, which can regulate a wide range of cellular processes. This compound has been used to study the role of cAMP signaling in various cellular processes, including cell proliferation, differentiation, and apoptosis. It has also been used to investigate the role of cAMP signaling in various physiological processes, including cardiovascular function, insulin secretion, and neuronal function.
properties
IUPAC Name |
methyl 3-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33NO8/c1-19-16(18)2-4-20-6-8-22-10-12-24-14-15-25-13-11-23-9-7-21-5-3-17/h2-15,17H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHJIJHDXBZLOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOCCOCCOCCOCCOCCOCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001165695 | |
| Record name | 4,7,10,13,16,19-Hexaoxaheneicosanoic acid, 21-amino-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001165695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1314378-15-8 | |
| Record name | 4,7,10,13,16,19-Hexaoxaheneicosanoic acid, 21-amino-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1314378-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,13,16,19-Hexaoxaheneicosanoic acid, 21-amino-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001165695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![Methyl 9-benzyl-3-(4-methoxybenzyl)-3,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B3231086.png)